molecular formula C9H8O B014333 1-Ethynyl-4-methoxybenzene CAS No. 768-60-5

1-Ethynyl-4-methoxybenzene

Cat. No. B014333
CAS RN: 768-60-5
M. Wt: 132.16 g/mol
InChI Key: KBIAVTUACPKPFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-4-methoxybenzene involves several key techniques. For example, a methoxy-functionalized triaroylbenzene derivative, closely related to the structure of interest, was prepared by cyclotrimerization of a substituted aryl ethynyl ketone, showcasing a method that could be adapted for synthesizing 1-Ethynyl-4-methoxybenzene (Pigge, F., Ghasedi, F., & Rath, N., 1999). Another relevant synthesis method involves the reaction of 4-chloronitrobenzene with potassium ethoxide, a phase-transfer catalysis under ultrasound irradiation conditions, demonstrating a technique for the ethoxylation that might be applicable to the ethynyl and methoxy functional groups (Wang, M.-L., & Rajendran, V., 2007).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been investigated through both experimental and theoretical approaches. For instance, the study of 4,4′-dihydroxydiphenyl ether and 4,4′-oxybis(1-methoxybenzene) provides insight into the molecular structure, IR, Raman spectra, and 1H NMR chemical shifts, which are essential for understanding the structural characteristics of 1-Ethynyl-4-methoxybenzene (Liu, F., Wei, Z., Wang, L.-S., & Wang, Z., 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-Ethynyl-4-methoxybenzene and its derivatives are of significant interest. For example, reactions of [(η6-Me6C6)Ru(Ph2PCHCH2)Cl2] with 1-ethynylcycloalkanols leading to methoxy-alkenyl carbenes via vinylvinylidene and/or allenylidene intermediates demonstrate the complex reactivity and potential transformations (Ghebreyessus, K., & Nelson, J. H., 2003).

Physical Properties Analysis

The physical properties of related compounds, such as poly(1-ethynyl-4-phenoxybenzene), offer insights into the solubility, thermal stability, and optical properties, which are critical for understanding the behavior of 1-Ethynyl-4-methoxybenzene in different environments (Gal, Y., Jin, S.-H., Shim, S.-Y., Park, J., Son, T.-K., & Lim, K., 2017).

Chemical Properties Analysis

Investigating the chemical properties of 1-Ethynyl-4-methoxybenzene involves looking into its reactivity, stability, and interactions with other compounds. Studies on similar compounds reveal information on hydrogen bonding, electrosynthesis, and the effects of substituents on the compound's reactivity and stability (Varfolomeev, M., Abaidullina, D. I., Solomonov, B., Verevkin, S. P., & Emel’yanenko, V. N., 2010).

Scientific Research Applications

  • Inclusion Complex Formation : A derivative of 1-Ethynyl-4-methoxybenzene, specifically a methoxy-functionalized 1,3,5-triaroylbenzene, can form stable inclusion complexes with benzene, stabilized by aromatic C-H-O hydrogen bonds (Pigge, Ghasedi, & Rath, 1999).

  • Electro-Optical and Electrochemical Properties : Poly(1-ethynyl-4-phenoxybenzene), which is closely related to 1-Ethynyl-4-methoxybenzene, exhibits properties such as UV-visible absorption, photoluminescence, and a band gap of 3.02 eV. These features make it a promising material for applications in photovoltaics and electrochemical devices (Gal et al., 2017).

  • Structural and Hydrogen Bonding Analysis : The structures of three methoxybenzene derivatives, related to 1-Ethynyl-4-methoxybenzene, demonstrate that they form centrosymmetrically hydrogen-bonded dimers. Steric hindrance affects the phenyl ring plane in some derivatives (Fun et al., 1997).

  • Catalytic Reduction for Environmental Applications : The catalytic reduction of methoxychlor, which includes a 1-Ethynyl-4-methoxybenzene derivative, using nickel(I) salen at carbon cathodes in dimethylformamide produces environmentally friendly products (McGuire et al., 2016).

  • Thermodynamics and Structural Analysis : Methoxyphenols and dimethoxybenzenes, including 1-Ethynyl-4-methoxybenzene derivatives, form strong intermolecular and intramolecular hydrogen bonds. This influences their thermodynamic properties and structures (Varfolomeev et al., 2010).

  • Selective One-Pot Electrochemical Reactions : The direct, one-pot electrochemical thiocyanation of methoxybenzene, a similar compound to 1-Ethynyl-4-methoxybenzene, in glacial acetic acid at ambient temperature produces 1-methoxy-4-thiocyanatobenzene with high regio- and isomeric-selectivity (Gitkis & Becker, 2006).

  • Gas-Phase Reactions and Environmental Chemistry : The gas-phase reaction of methoxybenzene with ozone shows a strong addition to methoxy-substituted carbon, relevant in atmospheric chemistry studies (Sun et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

1-Ethynyl-4-methoxybenzene has potential applications in organic synthesis and could serve as a building block for the synthesis of more complex molecules . Its use in reactions such as cycloadditions and coupling reactions suggests that it could be used to create a wide range of new compounds .

properties

IUPAC Name

1-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIAVTUACPKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26797-70-6
Record name Benzene, 1-ethynyl-4-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID20290800
Record name 4-Ethynylanisole
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Molecular Weight

132.16 g/mol
Source PubChem
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Product Name

1-Ethynyl-4-methoxybenzene

CAS RN

768-60-5
Record name 1-Ethynyl-4-methoxybenzene
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Record name 768-60-5
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Record name 4-Ethynylanisole
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Record name 1-ethynyl-4-methoxybenzene
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Synthesis routes and methods I

Procedure details

Using Method D above, 4-bromoanisole (Aldrich) was coupled with trimethylsilylacetylene (Aldrich) using (Ph3P)2PdCl2 and CuI as catalyst in DMF and Et3N as solvent and was heated at reflux for 1 day. The resulting trimethylsilyl derivative was hydrolized with aqueous potassium hydroxide to give 4-methoxyphenyl acetylene.
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Synthesis routes and methods II

Procedure details

50 mmol of anhydrous zinc chloride (dissolved in 40 ml of THF) were added at 0° C to a suspension of 50 mmol of ethynyllithium-ethylenediamine complex in 40 ml of THF. After heating to RT for half an hour, the solution was again cooled to 0° C. and 40 mmol of 4-chloroanisole, 0.05 mol % of Pd(OAc)2 and 0.1 mol % of butyldiadamantylphosphine were added. The reaction mixture was stirred at 25 to 50° C. until conversion was complete. 2 M HCl solution was then added to the reaction solution. After extraction with ether, washing of the ether phase and distillation, 76% of p-methoxyphenylacetylene is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
641
Citations
Z Nairoukh, D Avnir, J Blum - 2012 - academia.edu
… 1-Ethynyl-4-methoxybenzene, 1-ethynyl-4methylbenzene and 1-ethynyl-4-fluorobenzene were purchased from the Alfa Asear Chemical Company. Marlipal 24/70 was obtained from …
Number of citations: 0 www.academia.edu
S Xu, Z Yun, Y Feng, T Tang, Z Fang, T Tang - RSC advances, 2016 - pubs.rsc.org
… The reaction mixture was as follows: 3 g HNANO-Y catalyst, 50 mmol 1-ethynyl-4-methoxybenzene and 150 mL water were placed into an autoclave. The reaction temperature was 80 C…
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
KY Lee, MJ Lee, JN Kim - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
… As the acetylenes, we chose phenylacetylene (entries 1, 4-7), 4-ethynyltoluene (entry 2), and 1-ethynyl-4-methoxybenzene (entry 3) as the representative examples. As shown in Table 1…
Number of citations: 15 koreascience.kr
T Amaya, Y Tsukamura, T Hirao - Advanced Synthesis & …, 2009 - Wiley Online Library
… A one-pot procedure through the in situ preparation of the borate was demonstrated using triphenylborane and 1-ethynyl-4-methoxybenzene. … 1-ethynyl-4-methoxybenzene …
A Dasgupta, K Stefkova, R Babaahmadi… - Journal of the …, 2021 - ACS Publications
… ) 1-ethynyl-4-methoxybenzene and phenylacetylene, (b) 1-ethynyl-4-(trifluoromethyl)benzene and phenylacetylene, and (c) 1-ethynyl-4-methoxybenzene … /1-ethynyl-4-methoxybenzene, …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
MNM Mirdan - 2019 - avesis.gazi.edu.tr
… 1ethynyl-4-methoxybenzene and 2-ethynylthiophene were synthesized in two steps by brominating and elimination reactions from para-methoxy benzaldehyde and thiophene …
Number of citations: 2 avesis.gazi.edu.tr
Y Uozumi, S Yan - Synfacts, 2016 - thieme-connect.com
… When 1-ethynyl-4-methoxybenzene was used instead of an alkene, the desired nitrile was obtained in 40% yield (eq. 3). …
H Liang, Y Julaiti, CG Zhao, J Xie - Nature Synthesis, 2023 - nature.com
… the reaction of 4-hydrazinylbenzonitrile (2) with 1-ethynyl-4-methoxybenzene (67) (Fig. 3a). It … experiments using 1-ethynyl-4-methoxybenzene (67) and D-1-ethynyl-4-methoxybenzene (…
Number of citations: 15 0-www-nature-com.brum.beds.ac.uk
Y Liu, P Liu, N Gu, J Xie, Y Liu… - Chinese Journal of …, 2016 - Wiley Online Library
… To optimize the reaction conditions, we chose the cross-coupling of phenylacetylene (1.0 mmol) with 1-ethynyl-4-methoxybenzene (0.5 mmol) as a model reaction catalyzed by …
T Reza, MA Tokareva, NK Dobson, AL Shanahan… - ChemCatChem - Wiley Online Library
… aromatic alkynes chosen for computational assessment were: 1ethynyl-4-methoxybenzene … the alkyne subsitutent influences reactivity and regioselectivity, 1ethynyl-4-methoxybenzene …

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